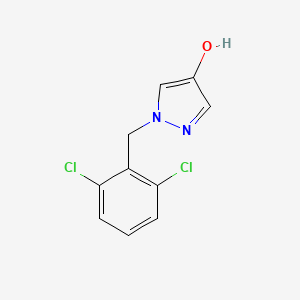

1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol

Overview

Description

1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol is a halogenated pyrazole derivative characterized by a hydroxyl group at the 4-position and a 2,6-dichlorobenzyl substituent at the 1-position. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol typically involves the reaction of 2,6-dichlorobenzyl chloride with 4-hydroxy-1H-pyrazole. The reaction is generally carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of microchannel reactors can be advantageous for scaling up the production, as they provide better control over reaction parameters and improve safety by minimizing the risk of hazardous reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the pyrazole ring can be oxidized to form a ketone.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The chlorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used for substitution reactions.

Major Products

Oxidation: Formation of 1-(2,6-dichlorobenzyl)-1H-pyrazol-4-one.

Reduction: Formation of 1-(2,6-dichlorobenzyl)-1H-pyrazol-4-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C10H8Cl2N2O

- Molecular Weight : 243.09 g/mol

- CAS Number : 1593419-05-6

The presence of the dichlorobenzyl group enhances the lipophilicity of the compound, which may improve its interaction with biological membranes and molecular targets.

Biological Activities

Research indicates that 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol exhibits several promising biological activities:

Antimicrobial Properties

Studies have shown that compounds with similar pyrazole structures possess antimicrobial effects. The specific interactions of this compound with bacterial or fungal targets are under investigation to confirm its efficacy in inhibiting microbial growth.

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. The potential of this compound to modulate inflammatory pathways could lead to its application in treating inflammatory diseases.

Analgesic and Anticonvulsant Activities

Similar compounds have demonstrated analgesic and anticonvulsant effects. Future studies may explore these properties for therapeutic applications in pain management and seizure control.

Potential Therapeutic Applications

Given its structural characteristics and biological activities, this compound may have several therapeutic applications:

- Drug Development : Due to its lipophilicity and potential biological activities, it may serve as a lead compound in drug discovery programs aimed at developing new therapeutics for infections or inflammatory conditions.

- Targeted Therapy : Understanding its binding affinity to specific enzymes or receptors can guide the design of targeted therapies that minimize side effects while maximizing efficacy.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

In contrast, Compound A replaces the hydroxyl group with an amine and adds methyl groups at the 3- and 5-positions (Table 1).

Table 1: Structural Comparison of 1-(2,6-Dichloro-benzyl)-1H-pyrazol Derivatives

| Position | 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol | Compound A (1-(2,6-Dichloro-benzyl)-3,5-dimethyl-1H-pyrazol-4-amine) |

|---|---|---|

| 1 | 2,6-Dichlorobenzyl | 2,6-Dichlorobenzyl |

| 3 | H | Methyl |

| 4 | Hydroxyl (-OH) | Amine (-NH2) |

| 5 | H | Methyl |

Functional Implications

Solubility : The hydroxyl group in the 4-ol derivative likely enhances water solubility compared to the amine in Compound A, which may exhibit greater lipophilicity due to the methyl groups.

Reactivity : The hydroxyl group could participate in acid-base reactions or serve as a site for further functionalization (e.g., esterification). In Compound A, the amine group may enable nucleophilic substitution or coordination with metal ions.

Methyl groups in Compound A may enhance metabolic stability compared to the hydroxyl variant.

Toxicity and Handling

Compound A’s Safety Data Sheet (SDS) under UN GHS Revision 8 highlights:

Crystallographic and Computational Insights

Computational modeling might predict its hydrogen-bonding network and intermolecular interactions.

Biological Activity

1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The dichlorobenzyl substituent enhances its biological activity. Various synthetic routes have been developed to produce this compound, often involving the reaction of appropriate hydrazones and carbonyl compounds under acidic or basic conditions.

1. Anti-inflammatory Activity

Research has demonstrated that this compound exhibits potent anti-inflammatory effects. In vitro studies have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory process. For instance:

- IC50 Values : The compound displayed COX-2 inhibitory activity with IC50 values in the range of 0.02–0.04 µM, indicating strong potency compared to standard anti-inflammatory drugs like diclofenac .

The anti-inflammatory efficacy was further corroborated through in vivo models where it effectively reduced paw edema in rats comparable to aspirin .

2. Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have indicated that it possesses significant activity against various bacterial strains, including Mycobacterium smegmatis. Comparative analyses showed that it outperformed standard antibiotics such as streptomycin in certain assays .

3. Antitubercular Activity

Recent investigations into its antitubercular potential revealed that derivatives of this compound showed promising results against Mycobacterium tuberculosis. Specifically, compounds containing this moiety demonstrated excellent antitubercular activity, establishing a foundation for further development in tuberculosis treatment .

Case Studies and Research Findings

Several studies have focused on the biological activities of pyrazole derivatives, including this compound:

The biological activities of this compound can be attributed to its ability to inhibit key enzymes involved in inflammatory pathways and microbial growth. The presence of the dichlorobenzyl group is thought to enhance lipophilicity and cellular uptake, thereby increasing its efficacy.

Conclusion and Future Directions

The diverse biological activities of this compound highlight its potential as a therapeutic agent in treating inflammatory diseases and infections. Continued research into its pharmacokinetics and mechanisms will be crucial for developing effective formulations and understanding its full therapeutic potential.

Future studies should focus on:

- Detailed mechanistic studies to elucidate how this compound interacts with molecular targets.

- Clinical trials to assess safety and efficacy in humans.

- Structural modifications to optimize activity and reduce potential side effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol?

Methodological Answer: The compound can be synthesized via multistep reactions involving condensation, cyclization, and functional group modifications. A common approach includes:

- Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with diketones or β-keto esters under reflux conditions (e.g., ethanol or xylene at 80–120°C for 12–30 hours) .

- Step 2 : Introduction of the 2,6-dichlorobenzyl group via nucleophilic substitution or alkylation using 2,6-dichlorobenzyl halides in the presence of a base (e.g., K₂CO₃ or NaH) .

- Purification : Recrystallization from methanol or ethanol-water mixtures improves purity (>95%) .

Key Considerations :

- Reaction yields (40–70%) depend on solvent polarity and temperature control.

- Use of anhydrous Na₂SO₄ for drying organic layers minimizes side reactions .

Q. How is the compound characterized structurally?

Methodological Answer: Structural confirmation involves:

- Spectroscopy :

- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm for dichlorobenzyl), pyrazole protons (δ 8.1–8.5 ppm), and hydroxyl proton (δ 5.0–5.5 ppm, broad).

- ¹³C NMR : Distinct signals for dichlorobenzyl carbons (δ 125–140 ppm) and pyrazole carbons (δ 145–155 ppm) .

- X-ray Crystallography : Resolves bond lengths (e.g., C–Cl ≈ 1.73 Å) and dihedral angles between aromatic rings .

Note : Crystallographic data (e.g., space group P2₁/c) are critical for confirming stereoelectronic effects .

Q. What are the solubility and stability profiles of this compound under varying conditions?

Methodological Answer:

- Solubility :

- Polar solvents: Soluble in DMSO, DMF, and methanol (>10 mg/mL).

- Low solubility in water (<0.1 mg/mL), but salt formation (e.g., sodium or hydrochloride salts) improves aqueous compatibility .

- Stability :

- Degrades under strong UV light (λ < 300 nm) due to C–Cl bond cleavage.

- Stable in acidic conditions (pH 2–6) but undergoes hydrolysis at pH > 8 .

Experimental Tip : Store at –20°C under inert gas (N₂ or Ar) to prevent oxidation.

Advanced Research Questions

Q. How can researchers resolve conflicting data on this compound’s bioactivity across studies?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) often arise from:

- Structural variants : Minor substituent changes (e.g., fluorine vs. chlorine) alter binding affinities .

- Assay conditions : Differences in bacterial strains (Gram-positive vs. Gram-negative) or solvent carriers (DMSO vs. PEG) affect results .

- Solution : Standardize protocols (e.g., CLSI guidelines) and validate purity via HPLC (>99%) before testing .

Q. What mechanistic insights exist for its biological activity?

Methodological Answer:

- Enzyme inhibition : The compound acts as a competitive inhibitor of bacterial dihydrofolate reductase (DHFR), with Ki values of 0.8–1.2 μM. The dichlorobenzyl group occupies hydrophobic pockets, while the pyrazole hydroxyl interacts with catalytic residues (e.g., Asp27 in E. coli DHFR) .

- Cellular uptake : LogP (2.3–2.8) correlates with membrane permeability, measured via Caco-2 cell assays .

Advanced Tools : Molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) predict binding modes .

Q. How can computational modeling optimize its derivatives for target selectivity?

Methodological Answer:

- QSAR Models : Use descriptors like polar surface area (PSA), H-bond donors/acceptors, and topological polar surface area (TPSA) to predict ADMET properties .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox stability and reactivity .

- Example : Substituents at the pyrazole 4-position modulate electron-withdrawing effects, altering binding to kinase targets .

Q. How do reaction conditions explain contradictions in synthetic yields?

Methodological Answer: Yield variations (40–85%) are tied to:

- Catalysts : Pd(OAc)₂ vs. CuI in cross-coupling steps (e.g., Suzuki reactions) affect turnover .

- Solvent effects : Xylene (non-polar) vs. ethanol (polar) influence transition-state stabilization in cyclization .

- Workflow : Inline purification (e.g., SPE cartridges) reduces intermediate degradation .

Case Study : Refluxing in xylene for 30 hours with chloranil (oxidizing agent) improves yield by 20% compared to ethanol .

Properties

IUPAC Name |

1-[(2,6-dichlorophenyl)methyl]pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O/c11-9-2-1-3-10(12)8(9)6-14-5-7(15)4-13-14/h1-5,15H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZERSNDWGLSLRAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C=C(C=N2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.